molecular formula C13H12FN3O3 B2463513 3-fluoro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921860-23-3

3-fluoro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2463513
CAS RN: 921860-23-3
M. Wt: 277.255
InChI Key: IDZFEVVJEBINDY-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and oxadiazole and has shown promising results in scientific research.

Scientific Research Applications

Chiral Coordination Networks

  • The use of tetrazolate-yl acylamide tectons, which are similar in structure to the queried compound, in synthesizing chiral coordination networks. These networks demonstrated significant second harmonic generation (SHG) efficiencies, indicating potential applications in nonlinear optics (Jian-Zhen Liao et al., 2013).

Antioxidant Activity

  • Some oxadiazole derivatives, closely related to the compound , exhibited excellent antioxidant activity and showed high protection against DNA damage induced by specific complexes (S. Bondock et al., 2016).

Anticancer Activity

  • Certain benzamide/benzene sulfonamides with oxadiazole moieties, similar to the target compound, were synthesized and showed promising anti-inflammatory and anti-cancer properties (Madhavi Gangapuram & K. Redda, 2009).

Antibacterial and Antifungal Activities

Antimycobacterial Properties

  • Some N-amide derivatives of oxadiazoles exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential as lead molecules for drug development (N. Nayak et al., 2016).

Energetic Material Applications

  • Compounds combining nitroaminofurazan and oxadiazole rings, related to the queried compound, showed good thermal stabilities and acceptable sensitivity values, indicating potential as energetic materials (Yongxing Tang et al., 2015).

Fluorine-Enhanced Antimicrobial Activity

  • Synthesis of fluorobenzamides containing thiazole and thiazolidine revealed that the presence of a fluorine atom significantly enhances antimicrobial activity (N. Desai et al., 2013).

Antidiabetic Properties

  • Novel dihydropyrimidine derivatives of oxadiazoles were synthesized and evaluated for antidiabetic activity, demonstrating the potential of such compounds in diabetes treatment (J. Lalpara et al., 2021).

GABAA/Benzodiazepine Receptor Interaction

  • Imidazo[1,5-a]quinoxaline amides and carbamates, related structurally to the target compound, showed a range of intrinsic efficacies at the GABAA/benzodiazepine receptor, indicating potential in neurological studies (R. Tenbrink et al., 1994).

properties

IUPAC Name

3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1,3-4,7,10H,2,5-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZFEVVJEBINDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

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